2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid
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Overview
Description
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that features a benzene ring substituted with a benzyl(ethyl)amino group, a hydroxy group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyl(ethyl)amino group. This can be achieved through the reductive amination of benzylamine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting benzyl(ethyl)amine is then reacted with 2-hydroxybenzoic acid under Friedel-Crafts acylation conditions to introduce the benzoyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the acylation reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The benzyl(ethyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The hydroxy and benzoyl groups may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amino group.
2-Hydroxybenzoic acid (Salicylic acid): A compound with a hydroxy group and a carboxylic acid group on a benzene ring.
Benzoyl chloride: A compound with a benzoyl group attached to a chlorine atom.
Uniqueness
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl(ethyl)amino and hydroxybenzoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
85448-87-9 |
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Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[4-[benzyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-2-24(15-16-8-4-3-5-9-16)17-12-13-20(21(25)14-17)22(26)18-10-6-7-11-19(18)23(27)28/h3-14,25H,2,15H2,1H3,(H,27,28) |
InChI Key |
QJHDXCVOHHUMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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